molecular formula C12H7BrN2 B3068671 4-Bromo-1,10-phenanthroline CAS No. 7089-67-0

4-Bromo-1,10-phenanthroline

Cat. No. B3068671
CAS RN: 7089-67-0
M. Wt: 259.1 g/mol
InChI Key: WITRVHHXXZEEPD-UHFFFAOYSA-N
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Description

4-Bromo-1,10-phenanthroline (CAS Number: 7089-67-0) is a chemical compound with the molecular formula C12H7BrN2 . It falls within the class of phenanthroline derivatives . This compound is characterized by its bromine substitution at the 4-position of the phenanthroline ring system .


Synthesis Analysis

The synthesis of 4-Bromo-1,10-phenanthroline involves various methods. One notable approach is the bromination of 1,10-phenanthroline monohydrate . In this method, 1,10-phenanthroline reacts with 1-chlorobutane under reflux conditions to yield the brominated product .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1,10-phenanthroline consists of a planar aromatic system formed by the phenanthroline ring. The bromine atom is attached to the 4-position of the phenanthroline core. The compound exhibits conjugation and π-electron delocalization , which contribute to its properties .


Chemical Reactions Analysis

4-Bromo-1,10-phenanthroline can participate in various chemical reactions, including substitution , complexation , and oxidation-reduction processes. Its bromine atom makes it a useful ligand in coordination chemistry. For instance, it can form complexes with transition metal ions .


Physical And Chemical Properties Analysis

  • Stability : Stable under inert atmospheres and at temperatures between 2°C and 8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Complexes : The synthesis of new complexes involving 4-Bromo-1,10-phenanthroline, such as bromo(1,10-phenanthroline-N,N')tris(2-cyanoethyl)phosphinocopper(I), has been reported. These complexes have been characterized by X-ray crystallography, revealing details about their molecular structures and intermolecular interactions (Al-Fayez et al., 2007).

  • Bromination Studies : Research into the bromination of 1,2,3,4-tetrahydro-1,10-phenanthroline has led to the synthesis of new heterocyclic compounds, such as 6-bromo-1,2,3,4-tetrahydro-1,10-phenanthroline. These compounds have been structurally analyzed using single-crystal X-ray diffraction (Su et al., 2017).

Photophysical and Emissive Properties

  • Aggregation-Induced Emission : Copper(I) complexes with 4-Bromo-1,10-phenanthroline derivatives have been studied for their photoluminescence and aggregation-induced emission properties. These complexes exhibit good phosphorescent emission in the solid state (Liu et al., 2015).

Electrochemical Applications

  • Electrochemical Reduction : The electrochemical reduction of 5-bromo-1,10-phenanthroline at gold electrodes has been explored, leading to the development of a new approach for creating a random assembly of microelectrodes. This method has potential applications in the fabrication of modified electrodes with specific characteristics (Valencia et al., 2014).

Coordination Chemistry

  • Synthesis of Rhenium Complexes : Studies have been conducted on the synthesis of bromo rhenium(I) carbonyl complexes involving 1,10-phenanthroline derivatives. The impact of different substituents on the photophysical properties of these complexes has been investigated (Si et al., 2009).

Safety And Hazards

  • Precautionary Measures : Avoid inhalation, skin contact, and eye exposure. Handle in a well-ventilated area. Wear appropriate protective equipment .

properties

IUPAC Name

4-bromo-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITRVHHXXZEEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903758
Record name NoName_4497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,10-phenanthroline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
YX Peng, B Hu, W Huang - Tetrahedron, 2018 - Elsevier
A systematic investigation on the oxidation of unsymmetric bromo-phens is presented herein, where the reaction temperature is found to be the key parameter to generate oxidation or …
Number of citations: 2 www.sciencedirect.com
R Sasin - 1954 - search.proquest.com
A survey of the literature disclosed that all of the monosubstituted phenylquinolines, except 7-phenylquinoline, have been synthesized and characterized. Since the general methods for …
Number of citations: 0 search.proquest.com
L Bijeire, L Legentil, J Bastide, F Darro… - European Journal of …, 2004 - Wiley Online Library
The synthesis of the marine alkaloid subarine has been accomplished in four steps in 70% overall yield starting from 4‐bromo‐1,10‐phenanthroline. The natural compound and three …
R Smith - 1961
Number of citations: 14
DH Wilkins - 1954 - search.proquest.com
SPECTROPHOTOMETRIC STUDY OF SOME Page 1 SPECTROPHOTOMETRIC STUDY OF SOME METAL, CHELATE COMPLEXES L0 c DONALD HARRY WILKINS BS, Hamline …
Number of citations: 2 search.proquest.com
A Mitrofanov, AB Lemeune, C Stern, R Guilard… - …, 2012 - thieme-connect.com
A general protocol for the coupling of mono- and dihalo-1,10-phenanthrolines with diethyl phosphite is reported. This reaction proceeds smoothly in the presence of a Pd(OAc) 2 /dppf …
Number of citations: 37 www.thieme-connect.com
J Wantulok - 2021 - rebus.us.edu.pl
This chapter has been divided into three main thematic blocks focusing around the synthesis and functionalization of selected 1, 10-phenanthrolines and their electrochemical, …
Number of citations: 0 rebus.us.edu.pl
R Lincoln, L Kohler, S Monro, H Yin… - Journal of the …, 2013 - ACS Publications
Members of a family of Ru(II)-appended pyrenylethynylene dyads were synthesized, characterized according to their photophysical and photobiological properties, and evaluated for …
Number of citations: 278 pubs.acs.org
A Ito, Y Kang, S Saito, E Sakuda, N Kitamura - Inorganic chemistry, 2012 - ACS Publications
We report the synthesis and photophysical/photoredox characteristics of a novel tricarbonyl rhenium(I) complex having a (dimesityl)boryldurylethynyl (DBDE) group at the 4-position of a …
Number of citations: 47 pubs.acs.org
S Fujii, R Ishimura, A Nakagawa… - Physical Chemistry …, 2017 - pubs.rsc.org
A novel sensor, 4-[2-(9-anthryl)ethynyl]-1,10-phenanthroline (1), exhibits highly intense fluorescent in the wavelength region of 440–600 nm (maximum wavelength (λf) = 470 nm) with …
Number of citations: 2 pubs.rsc.org

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